tert-butyl 2-(4-acetylphenyl)acetate CAS 219320-14-6
tert-butyl 2-(4-acetylphenyl)acetate CAS 219320-14-6
An In-depth Technical Guide to tert-butyl 2-(4-acetylphenyl)acetate (CAS 219320-14-6)
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 2-(4-acetylphenyl)acetate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Compound Overview and Significance
Tert-butyl 2-(4-acetylphenyl)acetate, with CAS number 219320-14-6, is an organic compound featuring a para-substituted aromatic ring with both an acetyl group and a tert-butyl acetate moiety. This unique bifunctional structure makes it a valuable building block in organic synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the acetyl group's ketone functionality and adjacent alpha-carbon offer multiple avenues for further chemical modification. Its primary utility lies in the synthesis of more complex molecules, including pharmaceutical intermediates and specialized chelating agents.
Key Physicochemical and Structural Properties
A summary of the essential properties of tert-butyl 2-(4-acetylphenyl)acetate is provided below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| CAS Number | 219320-14-6 | General |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2] |
| Molecular Weight | 234.29 g/mol | [1][2] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point (Predicted) | 334.0 ± 25.0 °C | [1] |
| Density (Predicted) | 1.049 ± 0.06 g/cm³ | [1] |
| IUPAC Name | tert-butyl 2-(4-acetylphenyl)acetate | General |
| SMILES | CC(=O)c1ccc(CC(=O)OC(C)(C)C)cc1 | [2] |
| InChIKey | BFQAFQRXAWEZLD-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Copper-Catalyzed Arylation
The preparation of tert-butyl 2-(4-acetylphenyl)acetate can be efficiently achieved through a copper-catalyzed coupling reaction between an aryl iodide and a β-keto ester. This method is advantageous due to its high yield and compatibility with various functional groups.[1]
Causality of Experimental Design
The chosen methodology relies on the ability of a copper(I) catalyst to facilitate the cross-coupling of 4-iodoacetophenone with tert-butyl acetoacetate. 2-Picolinic acid acts as a ligand, stabilizing the copper catalyst and promoting the reaction. Cesium carbonate serves as the base required for the reaction mechanism. The subsequent spontaneous deacylation of the coupled intermediate under the reaction conditions directly yields the desired α-aryl ester product.[1] This one-pot process is highly efficient, achieving a reported yield of 92%.[1]
Experimental Workflow Diagram
Caption: Copper-catalyzed synthesis of tert-butyl 2-(4-acetylphenyl)acetate.
Step-by-Step Synthesis Methodology
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoacetophenone, tert-butyl acetoacetate, copper(I) iodide (CuI), 2-picolinic acid, and caesium carbonate.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reaction: Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure tert-butyl 2-(4-acetylphenyl)acetate.[1]
Reactivity and Strategic Applications
The true value of tert-butyl 2-(4-acetylphenyl)acetate is realized in its role as a versatile intermediate. The presence of multiple reactive sites allows for selective and sequential modifications.
Alpha-Bromination for Functionalization
A key transformation is the bromination at the carbon alpha to the ester carbonyl group. This reaction introduces a leaving group, converting the molecule into a potent alkylating agent for subsequent coupling reactions.[1]
-
Product: tert-butyl 2-(4-acetylphenyl)-2-bromoacetate.[1][3]
-
Reagents: N-Bromosuccinimide (NBS) and a catalytic amount of bromine.[1]
-
Solvent: Carbon tetrachloride (CCl₄).[1]
-
Yield: 88%.[1]
This bromo-derivative is a critical precursor for attaching the acetate moiety to nucleophiles, such as amines on biomolecules or within chelating macrocycles.[1][4]
Application in Bifunctional Chelator Synthesis
One of the most significant applications of this compound is in the synthesis of advanced chelating agents, such as derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The bromo-derivative can be used to alkylate one of the amine groups of a cyclen ring, introducing a functional handle (the acetyl group) for bioconjugation while the other amines are alkylated to complete the chelating cage.[1] The acetyl group can be further modified, for example, into an oxime, for chemoselective ligation to biomolecules.[1] This strategy is pivotal in developing agents for medical imaging and targeted radionuclide therapy.
Downstream Reaction Workflow Diagram
Caption: Key downstream functionalization of the title compound.
Analytical Characterization
Confirming the identity and purity of tert-butyl 2-(4-acetylphenyl)acetate is crucial. Standard analytical techniques provide a detailed structural fingerprint. The following table summarizes the expected spectral data based on the compound's structure and analysis of similar molecules.[5][6][7][8][9]
| Technique | Expected Observations |
| ¹H NMR | ~1.4-1.5 ppm: Singlet, 9H (tert-butyl group, -C(CH₃)₃). ~2.6 ppm: Singlet, 3H (acetyl group, -COCH₃). ~3.7 ppm: Singlet, 2H (methylene group, -CH₂-). ~7.3-7.4 ppm & ~7.9-8.0 ppm: Two doublets, 4H total (para-substituted aromatic ring). |
| ¹³C NMR | ~26-27 ppm: Acetyl methyl carbon. ~28 ppm: tert-butyl methyl carbons. ~40-45 ppm: Methylene carbon. ~81-82 ppm: Quaternary carbon of tert-butyl group. ~128-130 ppm & ~135-140 ppm: Aromatic carbons. ~170 ppm: Ester carbonyl carbon. ~197 ppm: Ketone carbonyl carbon. |
| IR (Infrared) Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch (ester). ~1685 cm⁻¹: Strong C=O stretch (ketone). ~2900-3000 cm⁻¹: C-H stretches (aliphatic). ~1600 cm⁻¹: C=C stretch (aromatic). |
| Mass Spectrometry (MS) | Expected [M+H]⁺: ~235.13 m/z. Expected [M+Na]⁺: ~257.11 m/z. |
Safety and Handling
Proper handling of tert-butyl 2-(4-acetylphenyl)acetate is essential in a laboratory setting. Based on available data, the compound should be treated with care.
-
GHS Pictogram: Warning.[2]
-
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fumes/vapors.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling Recommendations: Use this chemical in a well-ventilated fume hood.[10] Ensure appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.[11]
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][11]
Conclusion
Tert-butyl 2-(4-acetylphenyl)acetate is a strategically important intermediate whose value is defined by its dual functionality. The acetyl group provides a site for conjugation, while the protected carboxylic acid allows for controlled synthetic manipulations. Its efficient, high-yield synthesis and its demonstrated utility in creating complex molecules, such as functionalized DOTA chelators, underscore its importance for professionals in medicinal chemistry and drug development. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging this compound's full potential in advanced chemical research.
References
-
Morn-Chem: Technical data sheet for tert-butyl 2-(4-acetylphenyl)acetate, CAS 219320-14-6, including physical properties and reaction information. [Link]
-
Royal Society of Chemistry: Supporting Information document detailing synthesis and characterization of related compounds, providing context for NMR and IR data. [Link]
-
Vista-Chem: Safety Data Sheet for Tert Butyl Acetate, outlining classification and handling precautions. [Link]
-
Royal Society of Chemistry: Supporting information for a publication showing synthesis and NMR data for related acetate compounds. [Link]
-
Spectroscopy Online: Reference data for NMR chemical shifts of common laboratory solvents and functional groups. [Link]
-
SpectraBase: Spectral database entry for 2-Keto-2-phenyl-acetic acid tert-butyl ester, a structurally related compound. [Link]
-
YouTube: Educational video on the spectroscopic analysis of Butyl Acetate, providing a basis for interpreting IR spectra. [Link]
Sources
- 1. tert-butyl 2-(4-acetylphenyl)acetate - CAS号 219320-14-6 - 摩熵化学 [molaid.com]
- 2. 219320-14-6|tert-Butyl 2-(4-acetylphenyl)acetate|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. youtube.com [youtube.com]
- 10. cometchemical.com [cometchemical.com]
- 11. fishersci.com [fishersci.com]

